molecular formula C11H11FO3 B8341129 Methyl 2-(allyloxy)-4-fluorobenzoate

Methyl 2-(allyloxy)-4-fluorobenzoate

Cat. No.: B8341129
M. Wt: 210.20 g/mol
InChI Key: ZIMPTWNJFJBJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(allyloxy)-4-fluorobenzoate is a fluorinated benzoate ester featuring an allyloxy group at the 2-position and a fluorine atom at the 4-position of the aromatic ring.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 4-fluoro-2-prop-2-enoxybenzoate

InChI

InChI=1S/C11H11FO3/c1-3-6-15-10-7-8(12)4-5-9(10)11(13)14-2/h3-5,7H,1,6H2,2H3

InChI Key

ZIMPTWNJFJBJRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 2-(Allyloxy)-4-fluorobenzoate and Structural Analogs

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound (Target) Allyloxy (2), F (4) C11H11FO3 ~210.20 (estimated) Potential for polymerization; solubility in organic solvents inferred from ester group
Methyl 2-acetyl-4-fluorobenzoate Acetyl (2), F (4) C10H9FO3 196.18 Electron-withdrawing acetyl group may enhance stability; used in synthetic intermediates
Methyl 2-(bromomethyl)-4-fluorobenzoate Bromomethyl (2), F (4) C9H8BrFO2 247.06 Bromine as a leaving group; used in alkylation or nucleophilic substitution reactions
Methyl 4-chloro-2-fluorobenzoate Cl (4), F (2) C8H6ClFO2 188.58 Chlorine’s electron-withdrawing effect increases stability; precursor in agrochemicals
Methyl 4-acetyl-2-fluorobenzoate Acetyl (4), F (2) C10H9FO3 196.18 Positional isomer of acetyl group alters electronic effects; used in fluorophore synthesis

Reactivity and Functional Group Influence

  • Allyloxy Group (Target Compound): The allyloxy substituent provides a reactive site for electrophilic addition or radical polymerization. Its electron-donating nature may slightly deactivate the aromatic ring compared to electron-withdrawing groups like acetyl or bromomethyl .
  • Acetyl Group (Methyl 2-acetyl-4-fluorobenzoate): The acetyl group at the 2-position withdraws electron density, stabilizing the ester against hydrolysis. This compound may serve as a precursor in pharmaceuticals or agrochemicals .
  • Bromomethyl Group (Methyl 2-(bromomethyl)-4-fluorobenzoate): The bromine atom facilitates nucleophilic substitution reactions, making this compound valuable in synthesizing derivatives like amines or thioethers .
  • Chlorine Substitution (Methyl 4-chloro-2-fluorobenzoate): The chlorine atom enhances thermal stability and resistance to oxidation, making it suitable for high-temperature applications in polymer or pesticide synthesis .

Toxicity Considerations

While direct toxicological data for this compound are unavailable, group-based evaluations of structurally similar benzyl derivatives suggest that toxicity may correlate with substituent reactivity. For example:

  • Allyloxy Group: Potential allyl metabolites (e.g., allyl alcohol) could pose hepatotoxicity risks, though this requires empirical validation .
  • Bromine/Acetyl Groups: Brominated compounds may exhibit higher toxicity due to bioaccumulation, while acetylated derivatives are generally metabolized to less harmful carboxylic acids .

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